molecular formula C9H15N3O B3362912 5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine CAS No. 1016718-14-1

5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine

Cat. No. B3362912
CAS RN: 1016718-14-1
M. Wt: 181.23 g/mol
InChI Key: IBIWZAMYAVMDQJ-UHFFFAOYSA-N
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Description

5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine, also known as 5-CEXO, is an organic compound with a wide range of applications in the scientific research field. It is a cyclic amine that is used as a ligand in coordination chemistry and other areas of research. 5-CEXO is also used as an intermediate in the synthesis of a variety of compounds, such as peptide hormones and other bioactive molecules.

Scientific Research Applications

Heterocyclic Chemistry and Medicinal Applications

The field of heterocyclic chemistry, particularly involving 1,3,4-oxadiazole derivatives, has been a focal point for developing new medicinal entities for treating various diseases. The core structure of 1,3,4-oxadiazole plays a crucial role in synthesizing biologically active compounds, leading to innovative methods for their preparation and exploration of medicinal applications. This area has seen significant advancements over the last 15 years, with researchers focusing on the therapeutic potential of these compounds for society's benefit (Nayak & Poojary, 2019).

Broad Spectrum of Biological Activities

Research on 1,3,4-oxadiazole-based derivatives has highlighted their broad spectrum of biological activities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and more. The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with various enzymes and receptors in biological systems, eliciting diverse bioactivities. This makes them highly valuable in medicinal chemistry for developing new therapeutic agents (Verma et al., 2019).

Synthetic Routes and Metal-Ion Sensing Applications

The synthesis of 1,3,4-oxadiazole derivatives has been streamlined through various methods, including dehydrogenative cyclization, oxidative cyclization, and C-H activation, among others. These compounds have not only contributed to pharmacology but also found applications in material science, such as in the development of chemosensors for metal-ion sensing. Their high photoluminescent quantum yield and excellent thermal and chemical stability make 1,3,4-oxadiazoles ideal for this purpose, demonstrating their versatility beyond medicinal applications (Sharma, Om, & Sharma, 2022).

properties

IUPAC Name

5-(2-cyclopentylethyl)-1,3,4-oxadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-9-12-11-8(13-9)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIWZAMYAVMDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=NN=C(O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602732
Record name 5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine

CAS RN

1016718-14-1
Record name 5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine

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